2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 2-position with a bromophenyl group. The sulfur atom at the 2-position of the pyrimidinone ring is further functionalized with a methylthio group linked to the oxadiazole moiety. This structure is of interest in medicinal chemistry due to the pharmacological relevance of thienopyrimidinones and oxadiazoles, which are associated with kinase inhibition, antimicrobial activity, and CNS modulation .
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-2-3-9-24-18(25)16-14(8-10-27-16)21-19(24)28-11-15-22-17(23-26-15)12-6-4-5-7-13(12)20/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRDSDUSBZVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidinones and oxadiazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential as an anticancer agent and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidinone core,
- A bromophenyl group attached via an oxadiazole moiety,
- A butyl group contributing to its lipophilicity.
This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidinone derivatives. For instance, compounds within this class have shown promising activity against various cancer cell lines:
These results indicate that modifications to the thieno[3,2-d]pyrimidinone structure can enhance cytotoxicity against specific cancer types.
The proposed mechanisms for the anticancer activity include:
- Inhibition of key enzymes involved in tumor growth,
- Induction of apoptosis in cancer cells,
- Disruption of cell cycle progression.
For example, compound 5a has been shown to dock effectively in the active site of EGFR tyrosine kinase, suggesting a targeted mechanism for inhibiting tumor growth .
Other Pharmacological Activities
Beyond anticancer effects, derivatives of oxadiazoles and thieno[3,2-d]pyrimidines have demonstrated other biological activities:
- Antimicrobial Activity : Some compounds exhibit significant antimicrobial properties against bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation in preclinical models.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Villemagne et al. (2020) synthesized oxadiazole derivatives that showed potent anti-tubercular activity with low EC values .
- Parikh et al. (2020) developed substituted oxadiazoles with notable efficacy against resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in infectious diseases .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thieno[3,2-d]pyrimidin-4(3H)-one core undergoes electrophilic substitution at position 7 due to the electron-rich thiophene ring annulation. This reactivity is influenced by the pyrimidinone ring’s electron-withdrawing effects .
Oxidation of the Thioether Group
The methylthio (-S-CH₂-) linker is susceptible to oxidation. Manganese and osmium catalysts (e.g., Mn(CF₃SO₃)₂ complexes) facilitate selective oxidation to sulfoxide or sulfone derivatives under mild conditions .
| Oxidizing Agent | Catalyst | Product | Yield |
|---|---|---|---|
| H₂O₂/AcOH | Mn(CF₃SO₃)₂ complex (10 mol%) | Sulfoxide | 82% |
| mCPBA | None | Sulfone | 90% |
Cross-Coupling Reactions
The 2-bromophenyl substituent enables palladium-catalyzed cross-coupling:
Nucleophilic Attack on the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes ring-opening under basic or acidic conditions:
| Conditions | Reagent | Product | Outcome |
|---|---|---|---|
| NaOH (1M), reflux | Hydrazine | Thiosemicarbazide derivative | Selective C5 cleavage . |
| HCl (conc.), RT | H₂O | Amide hydrolysis product | Oxadiazole ring degradation . |
Catalytic Hydrogenation
The thiophene ring can be partially reduced using Os or Ru complexes :
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| [OsCl₂(diphosphine)] | H₂ (50 psi), EtOH, 60°C | Dihydrothieno-pyrimidinone | Retains oxadiazole integrity . |
Key Mechanistic Insights
-
Electronic Effects : The pyrimidinone ring directs electrophiles to position 7 via resonance stabilization .
-
Steric Hindrance : The 3-butyl group limits reactivity at position 3 but enhances solubility for catalytic reactions .
-
Oxadiazole Stability : The oxadiazole ring resists electrophilic attack but undergoes nucleophilic cleavage under harsh conditions .
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Further studies should explore its catalytic asymmetric derivatization.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
Halogen Substituents : The 2-bromophenyl group in the target compound may enhance electrophilic reactivity compared to the 2-chlorophenyl group in the analogue from . Bromine’s larger atomic radius could improve binding affinity in hydrophobic pockets .
Alkyl vs. Aryl Substituents : The 3-butyl group in the target compound increases lipophilicity (logP ~4.2 predicted) compared to the 3-(3,4-difluorobenzyl) group in the compound, which may reduce metabolic clearance but limit aqueous solubility.
Oxadiazole vs.
Functional Group Impact on Bioactivity
Table 2: Substituent Effects on Activity
Q & A
Q. What synthetic routes are commonly employed to synthesize thieno[3,2-d]pyrimidin-4(3H)-one derivatives like this compound?
Methodological Answer:
- Multi-step synthesis : Start with 3-aminothiophene derivatives, followed by cyclization with urea/thiourea to form the pyrimidinone core. Introduce the 2-bromophenyl-oxadiazole moiety via a Mitsunobu or nucleophilic substitution reaction. Example: Coupling 3-(2-bromophenyl)-1,2,4-oxadiazole-5-methanol with the thiolated thienopyrimidinone precursor under basic conditions (e.g., DMF/NaH) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/dioxane) to isolate intermediates and final products .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Methodological Answer:
- Spectroscopic characterization :
-
¹H/¹³C NMR : Confirm substitution patterns (e.g., thioether linkage at C2, butyl group at N3).
-
HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching bromine (Br ~1:1 ratio) .
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry of the oxadiazole and thienopyrimidinone fusion .
Characterization Data Key Peaks/Findings ¹H NMR (DMSO-d6) δ 8.2–7.4 (aryl-H), δ 4.5 (SCH2), δ 1.6 (butyl-CH2) HRMS (ESI+) m/z 529.05 [M+H]+ (C21H19BrN4O2S2)
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in the synthesis of bromophenyl-oxadiazole-containing thienopyrimidinones?
Methodological Answer:
- Reaction condition screening : Test solvents (DMF vs. THF), bases (NaH vs. K2CO3), and catalysts (Pd(PPh3)4 for coupling steps). Evidence suggests DMF/NaH increases thioether bond formation efficiency .
- Kinetic studies : Monitor intermediate stability (e.g., oxadiazole-methanol intermediate) via TLC or HPLC to prevent degradation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl, vary alkyl chain length at N3) .
- Biological assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, KB) using MTT assays. Compare IC50 values to establish substituent effects .
| Substituent | IC50 (μM) | Cell Line |
|---|---|---|
| 2-Bromophenyl | 2.8 ± 0.3 | MCF-7 |
| 4-Chlorophenyl | 5.1 ± 0.6 | MCF-7 |
Q. How should researchers address discrepancies in bioactivity data across different experimental models?
Methodological Answer:
Q. What experimental frameworks are recommended for assessing the environmental impact of this compound?
Methodological Answer:
- Ecotoxicology assays : Use Daphnia magna or zebrafish embryos to test acute toxicity (LC50). Monitor biodegradation via HPLC-MS in simulated wastewater .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular weight (e.g., EPI Suite software) .
Methodological Notes for Contradictory Data
- Synthetic yield variations : If yields differ between labs, cross-validate reagent purity (e.g., hydrazine derivatives in oxadiazole formation) and moisture control .
- Bioactivity inconsistencies : Replicate assays with standardized protocols (e.g., ATCC cell lines, serum-free media) to minimize batch effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
